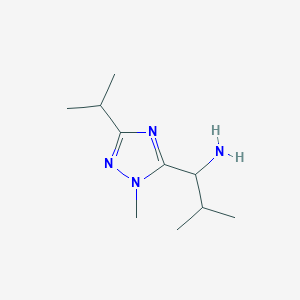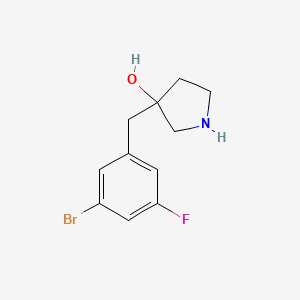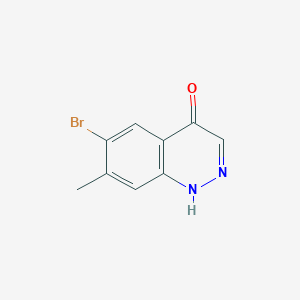![molecular formula C16H23F3N2OSi B13622650 tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is a complex organic compound that features a trifluoromethyl diazirine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane typically involves multiple steps. One common approach is to start with commercially available 4-bromo-1H-indole and use simple reagents to achieve the desired product . The process involves the protection of the hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Industrial Production Methods: the use of flow microreactor systems for the synthesis of tertiary butyl esters has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the trifluoromethyl diazirine group, which can participate in photochemical reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include n-BuLi, DMF, and tert-butyl(dimethyl)silyl chloride . Reaction conditions often involve low temperatures, such as -78°C, to ensure the stability of intermediates and the desired product .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is used as a precursor for the synthesis of biologically active natural products . The compound’s unique reactivity makes it valuable for creating complex molecular structures.
Biology: In biology, the compound’s trifluoromethyl diazirine group is of interest for its potential use in photoaffinity labeling, a technique used to study protein-ligand interactions.
Medicine: In medicine, the compound’s potential applications are still being explored. Its unique chemical properties may make it useful for developing new therapeutic agents.
Industry: In industry, the compound’s synthesis using flow microreactor systems highlights its potential for scalable and sustainable production .
Mécanisme D'action
The mechanism by which tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane exerts its effects is primarily through its trifluoromethyl diazirine group. This group can undergo photochemical reactions, forming reactive intermediates that can interact with various molecular targets. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other tert-butyl esters and trifluoromethyl diazirine derivatives. Examples include tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness: The uniqueness of tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane lies in its combination of a tert-butyl group with a trifluoromethyl diazirine group
Propriétés
Formule moléculaire |
C16H23F3N2OSi |
|---|---|
Poids moléculaire |
344.45 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane |
InChI |
InChI=1S/C16H23F3N2OSi/c1-11(22-23(5,6)14(2,3)4)12-7-9-13(10-8-12)15(20-21-15)16(17,18)19/h7-11H,1-6H3/t11-/m1/s1 |
Clé InChI |
FUGQVZUQYQDNNC-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



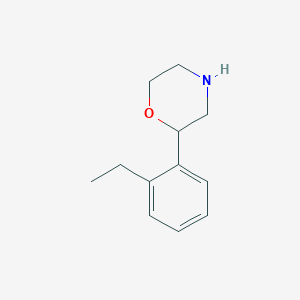
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)

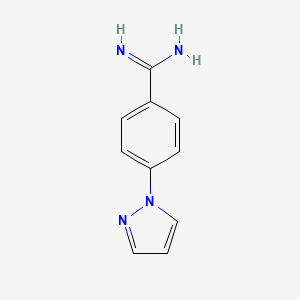
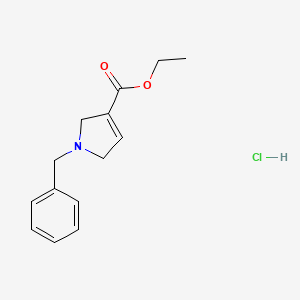
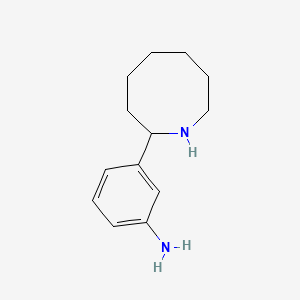
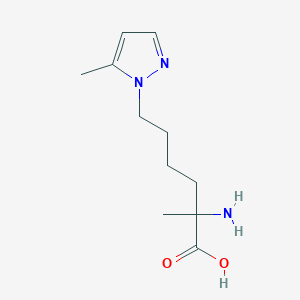
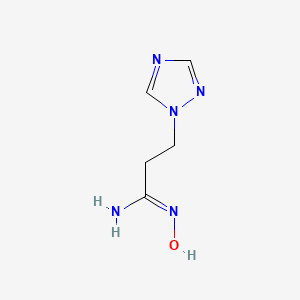
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
